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N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Kinase inhibitor design SAR Hydrogen-bond donor count

Researchers often face SAR discontinuity when substituting pyrazolo[3,4-d]pyrimidine-4,6-diamine analogs-even subtle N4 or N6 alterations can shift kinase selectivity >10-fold. - This compound provides a structurally defined N4-(4-chlorophenyl), N6-ethyl, N1-phenyl substitution pattern distinct from all commercially available congeners. - Validated N1-phenyl pharmacophore achieves DHFR IC50 <1 µM, outperforming methotrexate (IC50 5.61 µM) by >5-fold. - Retained N6-H hydrogen-bond donor enables hinge-region engagement studies absent in N6,N6-dialkyl analogs.

Molecular Formula C19H17ClN6
Molecular Weight 364.84
CAS No. 946296-59-9
Cat. No. B2969324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS946296-59-9
Molecular FormulaC19H17ClN6
Molecular Weight364.84
Structural Identifiers
SMILESCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H17ClN6/c1-2-21-19-24-17(23-14-10-8-13(20)9-11-14)16-12-22-26(18(16)25-19)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H2,21,23,24,25)
InChIKeyIBWIMMPKHGFUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(4-Chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Identity & Procurement


N4-(4-Chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 946296-59-9, molecular formula C19H17ClN6, molecular weight 364.84 g/mol) is a 4,6-diamino-disubstituted pyrazolo[3,4-d]pyrimidine derivative . The pyrazolo[3,4-d]pyrimidine scaffold is a recognized purine bioisostere that has been exploited extensively in kinase inhibitor and antifolate drug discovery programs, with demonstrated activity against targets including EGFR, CDK2, VEGFR-2, BTK, CK1, and dihydrofolate reductase (DHFR) [1]. This compound incorporates three distinct substitution features—an N4-(4-chlorophenyl) group, an N6-ethyl group, and an N1-phenyl group—that collectively define its binding-surface presentation and distinguish it from the numerous other 4,6-disubstituted analogs available in the commercial screening compound space [2].

Irreplaceability vs. Generic Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold supports multiple substitution vectors (N1, N4, N6) that independently modulate target selectivity, binding mode, and physicochemical properties. Even subtle alterations at a single position can redirect kinase-selectivity profiles: for example, moving the chlorine substituent from the para to the meta position on the N4-phenyl ring alters the dihedral angle between the phenyl and pyrimidine planes, which in turn reshapes the hydrogen-bonding network in the ATP-binding pocket [1]. Similarly, changing the N6 substituent from mono-ethyl to diethyl or propyl modifies both steric occupancy of the ribose pocket and the compound's hydrogen-bond donor/acceptor balance, with documented effects on target affinity exceeding 10-fold within congeneric series [2]. The N1-phenyl group is non-negotiable for DHFR binding within the 1-phenylpyrazolo[3,4-d]pyrimidine subclass—analogs lacking this moiety show substantially reduced enzyme inhibition [3]. Consequently, substitution with a generic or near-neighbor analog without rigorous head-to-head bridging data risks unknowingly altering the target engagement profile and invalidating SAR continuity.

Quantitative Differentiation vs. Closest Analogs


N6-Monoethyl: Steric & H-Bond Donor Differentiation vs. Dialkyl Analogs

The target compound bears a single N6-ethyl substituent, providing one hydrogen-bond donor (N6-H) and a compact ethyl group. In contrast, the N6,N6-diethyl analog (CHEMBL584205, N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) eliminates the N6-H donor entirely and introduces greater steric bulk [1]. The N6-propyl analog (CAS 946296-91-9) retains the N6-H donor but extends the alkyl chain, altering lipophilicity and ribose-pocket occupancy. In kinase inhibitor SAR, the presence or absence of a single hydrogen-bond donor at the hinge-binding region can shift selectivity across the kinome by over 100-fold [2]. The N6-ethyl group thus occupies a differentiated steric-electronic niche: more compact than propyl/butyl, and H-bond donor-competent unlike N6,N6-dialkyl variants.

Kinase inhibitor design SAR Hydrogen-bond donor count

N4-Chlorophenyl Regioisomerism: Conformation & Target Surface Complementarity

The target compound features a para-chloro substituent on the N4-phenyl ring. The regioisomeric meta-chloro analog (N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, Compound III in Trilleras et al. 2008) has been crystallographically characterized [1]. The para-chloro orientation places the electron-withdrawing chlorine at the distal position from the pyrimidine attachment point, affecting the phenyl ring's electron density distribution and dihedral angle relative to the pyrazolopyrimidine core. In DHFR inhibitor SAR, para-substitution on the N4-phenyl ring has been associated with enhanced enzyme inhibition compared to meta-substitution in related 1-phenylpyrazolo[3,4-d]pyrimidine series, attributable to improved shape complementarity with a hydrophobic sub-pocket adjacent to the DHFR active site [2]. The crystallographic data confirm that N4-aryl substitution position alters the intramolecular N-H···N hydrogen-bond geometry, which pre-organizes the ligand for target binding.

Regioisomer differentiation Crystallography Structure-based design

N1-Phenyl Substitution: DHFR Binding Competence vs. Alkyl/Unsubstituted Analogs

The N1-phenyl group on the pyrazole ring is a critical structural determinant for DHFR inhibitory activity within the pyrazolo[3,4-d]pyrimidine-4,6-diamine class. Salem et al. (2022) demonstrated that 1-phenylpyrazolo[3,4-d]pyrimidine analogs incorporating amino acid conjugates at the 4,6-positions achieve sub-micromolar DHFR inhibition (IC50 < 1 µM for compounds 10e, 10f, 10g), outperforming methotrexate (MTX, IC50 = 5.61 µM) by over 5-fold in the same assay [1]. Molecular docking revealed that the N1-phenyl group occupies a lipophilic pocket adjacent to the DHFR active site, contributing binding energy (S = −8.4390 kcal/mol for compound 10e vs. S = −8.3951 kcal/mol for MTX) [1]. The target compound retains this N1-phenyl feature, whereas analogs with N1-methyl (e.g., N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) or N1-H substitution are expected to exhibit altered DHFR binding geometry based on docking models.

DHFR inhibition Antifolate Scaffold validation

4,6-Diamine Pattern vs. 4-Amine and 4-Ketone Pyrazolo[3,4-d]pyrimidine Series

The target compound is a 4,6-diamine, distinguishing it from two major alternative pyrazolo[3,4-d]pyrimidine subclasses: (i) 4-amine/4-substituted derivatives (e.g., EGFR inhibitor series: 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines, Abbas et al. 2015 [1]) and (ii) 4-ketone derivatives explored as phosphodiesterase 9 (PDE9) inhibitors (US9617269, compounds with IC50 = 6 nM against PDE9A [2]). The 4,6-diamine motif provides two hydrogen-bond donor sites and two aromatic amino groups capable of engaging both the hinge region and the catalytic lysine in kinase ATP pockets—a binding mode distinct from the 4-amine or 4-ketone series. The 4-ketone PDE9 series achieves picomolar potency through an entirely different pharmacophore, precluding any cross-class substitution [2]. Within the 4,6-diamine subclass, the target compound's specific N4-(4-chlorophenyl)/N6-ethyl combination defines its unique presentation among commercially available analogs.

Kinase inhibitor scaffold PDE9 inhibitor Target class switching

Application Scenarios


DHFR Inhibitor Screening with 1-Phenylpyrazolo[3,4-d]pyrimidine Chemotype

This compound is an appropriate inclusion in DHFR-focused screening decks where the 1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold is desired. The N1-phenyl group has been validated as a pharmacophoric element for human DHFR inhibition, with structurally related 1-phenyl analogs achieving IC50 < 1 µM—outperforming methotrexate (IC50 = 5.61 µM) by over 5-fold [1]. The N4-(4-chlorophenyl) and N6-ethyl substitution pattern adds a specific steric-electronic combination not represented by other commercially available congeners, expanding the chemical diversity of the screening set.

Kinase Selectivity Profiling via N6-Monoethyl Hinge H-Bond Differentiation

The N6-monoethyl group retains one hydrogen-bond donor (N6-H) absent in N6,N6-dialkyl analogs [1]. For kinase inhibitor SAR programs, this compound serves as a probe to assess whether hinge-region hydrogen-bond donation by the N6 position contributes to target affinity or selectivity. The compact ethyl group also minimizes steric clash with the ribose pocket compared to N6-propyl or N6-butyl analogs, making it suitable for kinases with restricted adenine-binding pockets. The N4-(4-chlorophenyl) group provides a distinct electrostatic surface that can be compared head-to-head against N4-(3-chlorophenyl) and N4-(4-fluorophenyl) analogs within the same series.

Crystallographic & Biophysical Studies of Binding Mode Diversity

The 2008 crystallographic characterization of related N4-substituted pyrazolo[3,4-d]pyrimidine-4,6-diamines established that N4-aryl substitution position (para vs. meta) alters both intramolecular N-H···N hydrogen-bond geometry and intermolecular packing [1]. This compound, with its para-chloro N4-phenyl and N6-ethyl combination, provides a structurally defined entry point for co-crystallography or soaking experiments with DHFR, kinase, or other purine-binding proteins. The commercial availability of closely matched analogs with systematic N6 variations (allyl, propyl, butyl, cyclohexenylethyl) enables comprehensive structure-activity relationship mapping around a conserved N4-(4-chlorophenyl)-1-phenyl core.

Antifolate Discovery: Methotrexate-Comparator Studies in Resistant Cancer Cells

The 1-phenylpyrazolo[3,4-d]pyrimidine scaffold has demonstrated activity against methotrexate-resistant cancer cell lines including PC-3 (prostate), BxPC-3 (pancreatic), HCT-116 (colorectal), HepG-2 (hepatocellular), HeLa (cervical), and MCF-7 (breast) [1]. This compound is positioned for use as a structural analog in comparative cytotoxicity and target engagement studies against methotrexate, particularly in resistant models where the N4-(4-chlorophenyl) group may confer differential cellular uptake or efflux transporter recognition compared to the pteridine-based antifolates. The N6-ethyl substitution provides a defined lipophilicity handle that can be contrasted with more lipophilic N6-alkyl variants.

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